molecular formula C7H10F3NO B6280621 5-(trifluoromethyl)azepan-2-one CAS No. 75092-02-3

5-(trifluoromethyl)azepan-2-one

Cat. No. B6280621
CAS RN: 75092-02-3
M. Wt: 181.2
InChI Key:
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Description

Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .


Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)azepan-2-one is represented by the Inchi Code: 1S/C7H10F3NO/c8-7(9,10)5-1-2-6(12)11-4-3-5/h5H,1-4H2,(H,11,12) .


Chemical Reactions Analysis

The trifluoromethyl group is widely recognized for its significant role in the fields of medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physiochemical properties of the parent molecule .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)azepan-2-one has a molecular weight of 181.16 . It is a powder at room temperature .

Safety and Hazards

The safety information for 5-(trifluoromethyl)azepan-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The trifluoromethyl group is developing and has great potential in bioactive molecules or materials . Given the recent development in this motif, it is foreseeable that its synthesis methods and applications will become more and more extensive .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(trifluoromethyl)azepan-2-one can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "2-bromoacetyl bromide", "sodium hydride", "1,6-hexanediamine" ], "Reaction": [ "Step 1: 2,2,2-trifluoroethylamine is reacted with 2-bromoacetyl bromide in the presence of a base such as sodium hydride to form 2-(2,2,2-trifluoroethyl)-2-bromoacetamide.", "Step 2: The resulting product from step 1 is then reacted with 1,6-hexanediamine to form the desired product, 5-(trifluoromethyl)azepan-2-one." ] }

CAS RN

75092-02-3

Product Name

5-(trifluoromethyl)azepan-2-one

Molecular Formula

C7H10F3NO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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